KP136
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KP136 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions
KP136 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce compounds with enhanced anti-allergic properties .
Scientific Research Applications
KP136 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study histamine release and mast cell activation.
Biology: Investigated for its effects on cellular processes related to allergies and asthma.
Medicine: Potential therapeutic applications in treating allergic conditions and asthma.
Industry: Utilized in the development of anti-allergic drugs and formulations
Mechanism of Action
KP136 exerts its effects by inhibiting histamine release from mast cells. The compound binds to specific receptors on the mast cells, preventing their activation and subsequent release of histamine. This action reduces allergic responses and inflammation. The molecular targets and pathways involved include histamine receptors and signaling pathways related to mast cell activation .
Comparison with Similar Compounds
Similar Compounds
- Efletirizine
- CP-66948
- Chlorprothixene hydrochloride
- Metiamide
- Pitolisant hydrochloride
- H4R antagonist 1
- Pimethixene maleate
- BMY-25271
Uniqueness of KP136
This compound stands out due to its high oral bioavailability and potent anti-allergic effects. Unlike some similar compounds, this compound is effective at lower doses and has a more favorable safety profile. Its ability to inhibit histamine release and mast cell activation makes it a valuable tool in allergy research and potential therapeutic applications .
Properties
IUPAC Name |
8-hexoxy-3-(2H-tetrazol-5-yl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-3-4-5-9-22-13-8-6-7-11-10-12(15-17-19-20-18-15)16(21)23-14(11)13/h6-8,10H,2-5,9H2,1H3,(H,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIWTWATPUPDDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227087 | |
Record name | KP 136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76239-32-2 | |
Record name | KP 136 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076239322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KP 136 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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